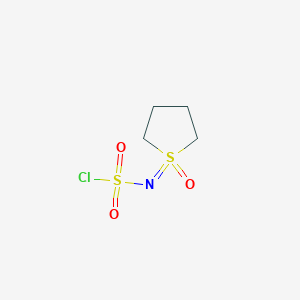![molecular formula C11H15BrN2O3S B6600135 tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate CAS No. 1955520-86-1](/img/structure/B6600135.png)
tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate, or TBTA, is a novel synthetic compound that has been studied for its potential applications in scientific research. TBTA is a heterocyclic compound and is composed of a thiophene ring, an imidazole ring, and a tert-butyl acetate group. It has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
Scientific Research Applications
TBTA has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, which can be used in catalytic reactions. TBTA has also been studied for its potential use in the synthesis of other compounds, such as polymers and drugs.
Mechanism of Action
TBTA is thought to act as a chelating agent, forming coordination bonds with metal ions. It is believed that the thiophene ring of TBTA acts as an electron-donating group, while the imidazole ring acts as an electron-withdrawing group. This allows TBTA to form stable coordination complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA have not yet been fully studied. However, studies have shown that TBTA can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory properties, as well as some potential anticancer activity.
Advantages and Limitations for Lab Experiments
TBTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low melting point, making it ideal for use in a variety of research applications. However, TBTA is also limited in its applications. It cannot be used in the synthesis of some compounds due to its structure, and its chelating properties make it difficult to use in some catalytic reactions.
Future Directions
There are several potential future directions for research on TBTA. One potential direction is to further study its biochemical and physiological effects. Additionally, TBTA could be studied for its potential use in the synthesis of other compounds, such as polymers and drugs. It could also be studied for its potential use as a ligand in the synthesis of transition metal complexes. Finally, TBTA could be studied for its potential applications in other areas, such as catalysis and drug delivery.
Synthesis Methods
TBTA can be synthesized using a three-step process. First, 4-bromothiophene-2-carboxaldehyde is reacted with methanimidamide in the presence of a base to form 4-bromothiophene-2-ylmethanimidamide. This compound is then reacted with tert-butyl acetate to form the desired product, TBTA. This reaction is carried out in a solvent at a temperature of 100-110 °C for two hours.
properties
IUPAC Name |
tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGLORVLKLIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)
![rac-N-{[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide, cis](/img/structure/B6600068.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)


![[(chlorosulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B6600108.png)





